molecular formula C15H12O3 B1209535 Methyl 2-benzoylbenzoate CAS No. 606-28-0

Methyl 2-benzoylbenzoate

Cat. No. B1209535
CAS RN: 606-28-0
M. Wt: 240.25 g/mol
InChI Key: NQSMEZJWJJVYOI-UHFFFAOYSA-N
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Description

Methyl 2-benzoylbenzoate is a member of benzophenones. It is used as an anti-ultraviolet absorber and a preservative for food and beverages . It is a 2-acylarylcarboxylate and can undergo asymmetric transfer hydrogenation reaction in propanol in the presence of a Ruthenium catalyst .


Synthesis Analysis

Methyl-2-benzoylbenzoate can be synthesized from the reaction between corresponding 2-substituted benzoic acid and thionyl chloride in methanol . It is also formed as one of the reaction products during the reaction between methyl benzoate and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at -117°C .


Molecular Structure Analysis

The molecular formula of Methyl 2-benzoylbenzoate is C15H12O3. It has an average mass of 240.254 Da and a monoisotopic mass of 240.078644 Da .


Chemical Reactions Analysis

Methyl-2-benzoylbenzoate can undergo asymmetric transfer hydrogenation reaction in propanol in the presence of a Ruthenium catalyst . It is also formed as one of the reaction products during the reaction between methyl benzoate and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at -117°C .


Physical And Chemical Properties Analysis

Methyl 2-benzoylbenzoate has a density of 1.2±0.1 g/cm3, a boiling point of 351.5±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C. It has an enthalpy of vaporization of 59.6±3.0 kJ/mol and a flash point of 154.4±20.4 °C .

Scientific Research Applications

Asymmetric Transfer Hydrogenation

MBB can undergo an asymmetric transfer hydrogenation reaction in propanol when catalyzed by a Ruthenium catalyst . This process is significant in the synthesis of chiral molecules, which are essential in the development of pharmaceuticals and agrochemicals.

Photoinitiator in Polymerization

MBB serves as a photoinitiator in polymerization reactions . It’s used in the production of plastics and resins, where it helps initiate the polymerization of monomers under UV light. This application is crucial in manufacturing various commercial products, from coatings to 3D printing materials.

Cytotoxicity Studies

Research has explored the cytotoxic effects of MBB on normal human peripheral blood mononuclear cells (PBMNC) . Understanding the cytotoxicity of chemical compounds is vital for assessing their safety in medical and environmental contexts.

Apoptosis Pathway Analysis

MBB has been studied for its role in inducing apoptosis via the caspase-9 pathway . This research is important for developing treatments for diseases where apoptosis is a factor, such as cancer.

Contamination Analysis in Intravenous Solutions

Studies have detected MBB as a contaminant in intravenous injection solutions . Analyzing and controlling such contaminants is essential for ensuring the safety and efficacy of intravenous medications.

Synthesis of 2-Acylarylcarboxylates

MBB itself is a 2-acylarylcarboxylate and is involved in the synthesis of similar compounds . These compounds have various applications, including the development of new materials and as intermediates in organic synthesis.

Safety and Hazards

Methyl 2-benzoylbenzoate is very toxic to aquatic life with long-lasting effects. It is harmful to aquatic life with long-lasting effects. It is advised to avoid release to the environment and to use personal protective equipment. Avoid dust formation, breathing vapors, mist or gas, and ensure adequate ventilation .

properties

IUPAC Name

methyl 2-benzoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12O3/c1-18-15(17)13-10-6-5-9-12(13)14(16)11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSMEZJWJJVYOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060549
Record name Methyl o-benzoylbenzoate
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Molecular Weight

240.25 g/mol
Source PubChem
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Physical Description

Dry Powder; NKRA; Other Solid; Pellets or Large Crystals
Record name Benzoic acid, 2-benzoyl-, methyl ester
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Product Name

Methyl 2-benzoylbenzoate

CAS RN

606-28-0
Record name Methyl o-benzoylbenzoate
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Record name Benzoic acid, 2-benzoyl-, methyl ester
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Record name Methyl 2-benzoylbenzoate
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Record name Benzoic acid, 2-benzoyl-, methyl ester
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Record name Methyl o-benzoylbenzoate
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Record name Methyl 2-benzoylbenzoate
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Record name Methyl 2-benzoylbenzoate
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Synthesis routes and methods

Procedure details

The ester methyl 2-benzoylbenzoate was prepared from the corresponding acid 2-benzoyl benzoic acid by Fischer esterification. One mole (226.23 grams) of 2-benzoylbenzoic acid was refluxed overnight in 1500 milliliters of methanol containing 2 grams of p-toluenesulfonic acid as catalyst. Cooling and rotary evaporation of the solvent afforded the ester as white crystals (melting point 145° C.) having a purity of about 99 percent. This material was used as such without further purification. Other esters can be prepared from their corresponding acids in a similar fashion.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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